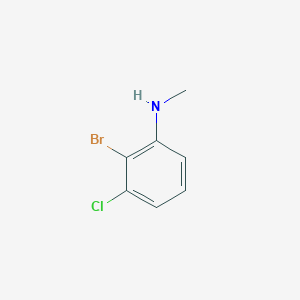
2-bromo-3-chloro-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-bromo-3-cloro-N-metil anilina es un compuesto orgánico que pertenece a la clase de las anilinas, que son derivados del amoníaco donde uno o más átomos de hidrógeno son reemplazados por grupos arilo o alquilo. Este compuesto se caracteriza por la presencia de bromo, cloro y un grupo metilo unido a la estructura de la anilina. Se utiliza en diversas reacciones químicas y tiene aplicaciones en investigación científica e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 2-bromo-3-cloro-N-metil anilina se puede lograr a través de varios métodos. Un enfoque común implica la halogenación de la N-metil anilina. El proceso generalmente incluye:
Nitración: La nitración de la N-metil anilina para introducir un grupo nitro.
Reducción: La reducción del grupo nitro a una amina.
Métodos de producción industrial
La producción industrial de la 2-bromo-3-cloro-N-metil anilina a menudo implica procesos de halogenación a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El uso de catalizadores y condiciones de reacción específicas, como la temperatura y la presión, se optimizan para lograr una producción eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-bromo-3-cloro-N-metil anilina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados de amina.
Sustitución: Los átomos de bromo y cloro se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica
Reactivos y condiciones comunes
Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Agentes reductores: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Nucleófilos: Los nucleófilos como los iones hidróxido y las aminas se utilizan en reacciones de sustitución
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir compuestos nitro, mientras que la reducción puede producir varios derivados de amina .
Aplicaciones Científicas De Investigación
La 2-bromo-3-cloro-N-metil anilina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia el compuesto por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se realiza investigación para explorar sus posibles aplicaciones terapéuticas.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de la 2-bromo-3-cloro-N-metil anilina implica su interacción con objetivos moleculares específicos. La presencia de átomos de bromo y cloro puede influir en la reactividad del compuesto y la afinidad de unión a varias biomoléculas. Las vías involucradas en su acción dependen de la aplicación específica y la naturaleza de las moléculas objetivo .
Comparación Con Compuestos Similares
Compuestos similares
3-Cloro-2-metil anilina: Similar en estructura pero carece del átomo de bromo.
2-Cloro-N-metil anilina: Similar pero con diferente sustitución de halógeno.
N-Metil-3-cloro anilina: Similar pero con diferente posición de los átomos de halógeno
Singularidad
La 2-bromo-3-cloro-N-metil anilina es única debido a la combinación específica de bromo, cloro y un grupo metilo unido a la estructura de la anilina. Esta combinación única imparte propiedades químicas y reactividad distintas, lo que la hace valiosa para aplicaciones específicas en investigación e industria .
Propiedades
Fórmula molecular |
C7H7BrClN |
|---|---|
Peso molecular |
220.49 g/mol |
Nombre IUPAC |
2-bromo-3-chloro-N-methylaniline |
InChI |
InChI=1S/C7H7BrClN/c1-10-6-4-2-3-5(9)7(6)8/h2-4,10H,1H3 |
Clave InChI |
UTZZILXFEZHREY-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=CC=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















